

# An In-Depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid

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## Compound of Interest

Compound Name: (2,4-Diethoxyphenyl)boronic acid

Cat. No.: B1316330

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CAS Number: 1072952-01-2

This technical guide provides a comprehensive overview of **(2,4-Diethoxyphenyl)boronic acid**, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in the formation of carbon-carbon bonds.

## Core Chemical and Physical Properties

**(2,4-Diethoxyphenyl)boronic acid** is an organoboron compound that is increasingly utilized as a building block in the synthesis of complex organic molecules. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Property	Value
CAS Number	1072952-01-2
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>4</sub>
Molecular Weight	210.04 g/mol
Appearance	White to off-white powder or crystalline solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)

## Synthesis of (2,4-Diethoxyphenyl)boronic acid: An Experimental Protocol

The synthesis of aryl boronic acids, including **(2,4-Diethoxyphenyl)boronic acid**, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. Below is a generalized experimental protocol that can be adapted for the synthesis of **(2,4-Diethoxyphenyl)boronic acid**.

### Materials:

- 1-Bromo-2,4-diethoxybenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

**Procedure:**

- Grignard Reagent Formation:
  - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
  - Add a small crystal of iodine to initiate the reaction.
  - Dissolve 1-bromo-2,4-diethoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
  - Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
  - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
  - Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
  - Slowly add triisopropyl borate (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Workup and Purification:
  - Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **(2,4-Diethoxyphenyl)boronic acid** by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.



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Synthetic workflow for **(2,4-Diethoxyphenyl)boronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

**(2,4-Diethoxyphenyl)boronic acid** is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp<sup>2</sup>-hybridized carbon atoms. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

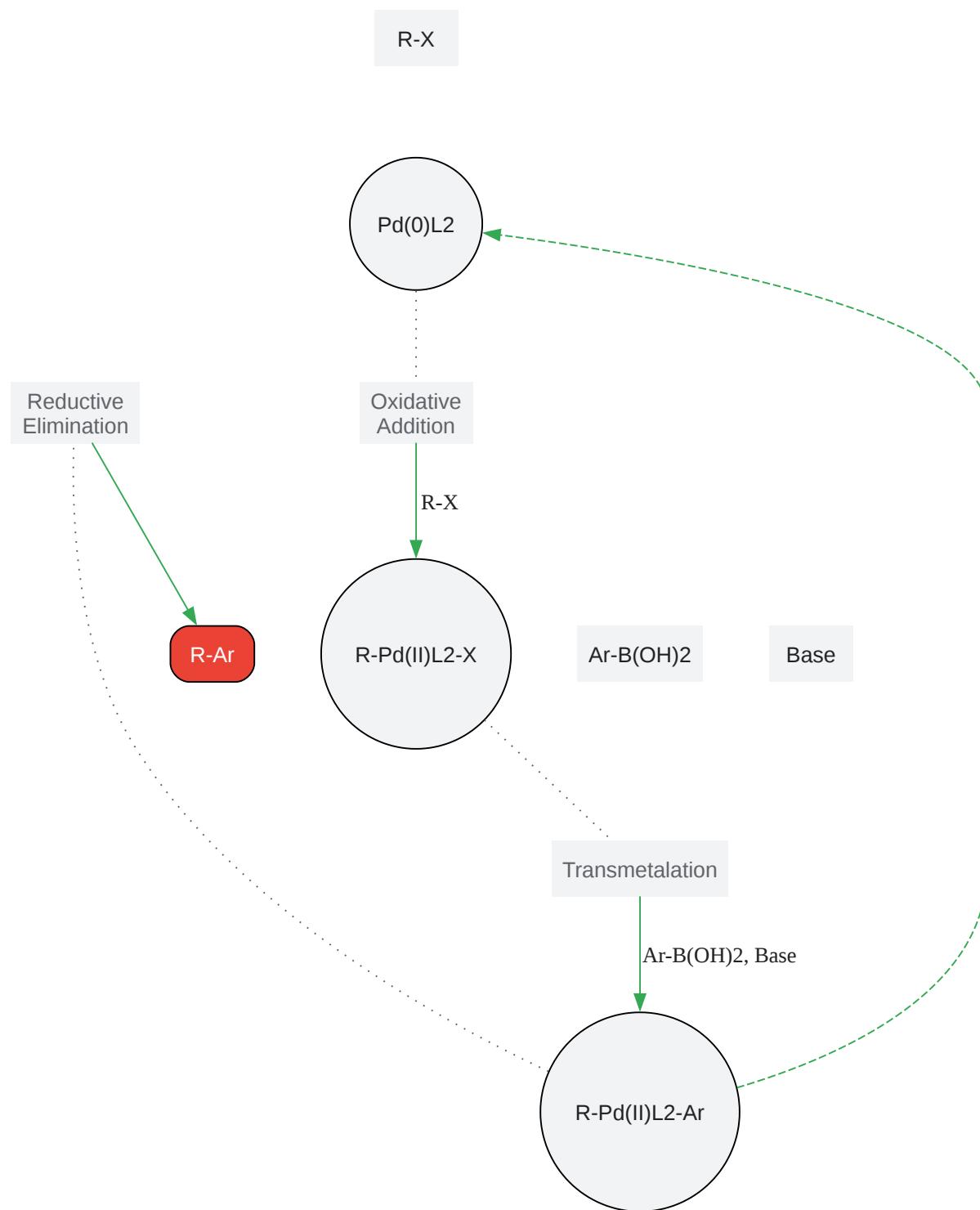
General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

- **(2,4-Diethoxyphenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] or Palladium(II) acetate [Pd(OAc)<sub>2</sub>] with a phosphine ligand)
- Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
- Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

Procedure:

- To a reaction vessel, add **(2,4-Diethoxyphenyl)boronic acid** (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add the degassed solvent to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and add water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Biological and Pharmacological Relevance

While specific signaling pathways directly modulated by **(2,4-Diethoxyphenyl)boronic acid** are not extensively documented in publicly available literature, the broader class of boronic acids has garnered significant attention in drug discovery. Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.

The diethoxyphenyl moiety can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and cell permeability. Researchers often utilize substituted phenylboronic acids like the 2,4-diethoxy derivative to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The electronic and steric properties of the ethoxy groups can be fine-tuned to optimize binding affinity and selectivity for a biological target.

The introduction of boronic acid functionalities into bioactive molecules has been shown to modulate their selectivity and physicochemical characteristics, often leading to improved therapeutic profiles.<sup>[1]</sup> For instance, boronic acid derivatives have been investigated for their potential in anticancer, antibacterial, and antiviral therapies.<sup>[2]</sup>

Note: This document is intended for research and informational purposes only. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified professionals, with appropriate safety precautions in place.

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## References

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